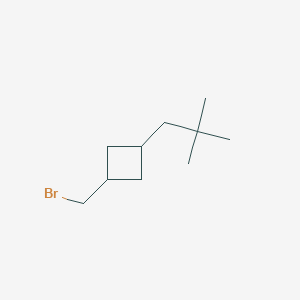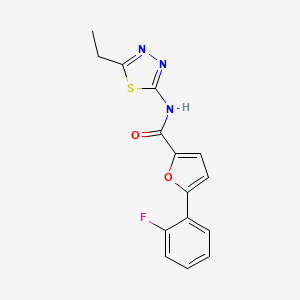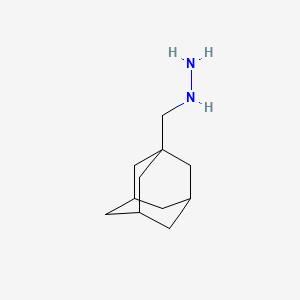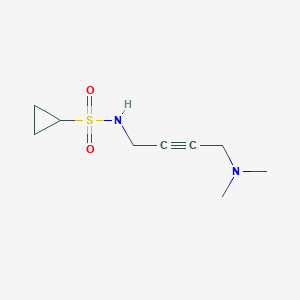
1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a cyclobutane derivative, which is a type of cyclic hydrocarbon. It has a bromomethyl group (-CH2Br) and a 2,2-dimethylpropyl group attached to the cyclobutane ring .
Molecular Structure Analysis
The compound likely has a four-membered cyclobutane ring as its core structure. Attached to this ring is a bromomethyl group and a 2,2-dimethylpropyl group .Chemical Reactions Analysis
The bromine atom in the bromomethyl group is likely to be reactive due to its ability to leave as a bromide ion, making this compound potentially useful in substitution reactions .Applications De Recherche Scientifique
Thermal [2+2] Cycloaddition
One study focused on the thermal [2+2] cycloaddition involving cyclobutane derivatives, which resulted in the formation of complex fluorene-spiro-cyclobutane compounds. This reaction demonstrates the potential of cyclobutane derivatives in constructing intricate molecular architectures (F. Toda et al., 1974).
Organometallic Chemistry
Another area of application is in organometallic chemistry, where cyclobutane derivatives have been used to synthesize novel organometallic compounds with potential applications in catalysis and material science. For instance, the reaction of bromomagnesio derivatives with dichlorodicyclopentadienylvanadium(IV) yielded dicyclopentadienylvanada(IV)cyclobutane, illustrating the utility of cyclobutane derivatives in organometallic synthesis (J. Seetz et al., 1984).
Cascade Construction of Functionalized Derivatives
Cyclobutane derivatives also serve as key intermediates in Lewis acid-catalyzed cascade reactions to construct functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. These reactions open avenues for creating a wide range of functionalized materials and bioactive molecules (L. Yao & M. Shi, 2007).
Synthesis of Spiro and Dispirotetrahydropyrane Diones
The synthesis of spiro- and dispirotetrahydropyrane diones involving the cyclobutane fragment showcases the compound's role in heterocyclic chemistry, contributing to the development of novel organic compounds with potential applications in pharmaceuticals and agrochemicals (N. F. Kirillov & V. S. Melekhin, 2009).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-10(2,3)6-8-4-9(5-8)7-11/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSMTSHWEBIOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CC(C1)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2614055.png)



![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2614063.png)
![2-(8-azepan-1-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2614064.png)


![N-([2,2'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2614071.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(trifluoromethoxy)benzamide](/img/structure/B2614072.png)

![1-((4-methoxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2614074.png)